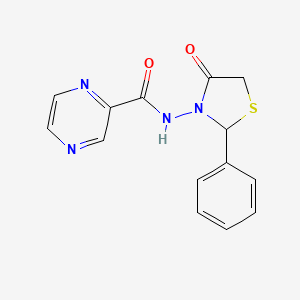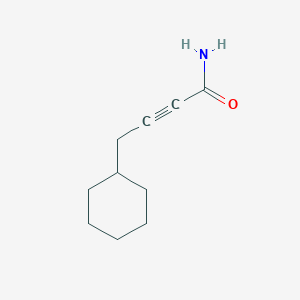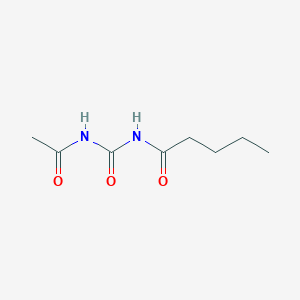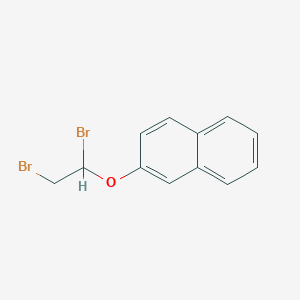
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a methylpent-3-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation: Benzene reacts with 4-cyclohexyl-3-methylpent-3-en-1-yl chloride in the presence of AlCl3 to form this compound.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent polyalkylation and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction engineering techniques can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the methylpent-3-en-1-yl chain can be achieved using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-3-penten-1-yl)benzene: Similar structure but lacks the cyclohexyl group.
Cyclohexylbenzene: Contains a cyclohexyl group but lacks the methylpent-3-en-1-yl chain.
(4-Methylpent-3-en-1-yl)benzene: Similar structure but lacks the cyclohexyl group.
Uniqueness
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene is unique due to the presence of both a cyclohexyl group and a methylpent-3-en-1-yl chain, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications.
Propiedades
Número CAS |
858658-51-2 |
|---|---|
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
(4-cyclohexyl-3-methylpent-3-enyl)benzene |
InChI |
InChI=1S/C18H26/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3,5-6,9-10,18H,4,7-8,11-14H2,1-2H3 |
Clave InChI |
QVXQQARHJRQFGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C1CCCCC1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)


![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)


![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)

![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)

